![molecular formula C2HBr3 B1212961 Tribromoethylene CAS No. 598-16-3](/img/structure/B1212961.png)
Tribromoethylene
Overview
Description
Tribromoethylene is a halogenated organic compound utilized in various chemical synthesis processes and reactions. Its properties and reactivity have been studied to understand its molecular structure, synthesis pathways, and potential applications in materials science and polymer chemistry.
Synthesis Analysis
The synthesis of this compound and its derivatives involves halogenation reactions. For instance, the reaction of this compound with chlorine yields 1,1,2,2-tetrabromo-1-chloroethane as the major product. This compound, upon dehydrohalogenation, produces tribromochloroethylene. The molecular structure of these products has been elucidated using X-ray crystallography and computational methods, highlighting the stability of the isomers formed during the reaction processes (McKague, Lough, & Chasse, 2002).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as 1,1,2,2-tetrabromo-1-chloroethane, has been determined through X-ray crystallography, revealing insights into the spatial arrangement of atoms and the electronic environment influencing its chemical reactivity. These studies contribute to a deeper understanding of how structural nuances affect the chemical behavior of this compound and its derivatives.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including halogenation and dehydrohalogenation, leading to the formation of different brominated compounds. These reactions are crucial for synthesizing more complex molecules and understanding the reactivity patterns of halogenated ethylenes. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are influenced by the presence and position of bromine atoms in the molecule.
Physical Properties Analysis
The physical properties of this compound and its synthesized derivatives, including boiling points, melting points, and solubility in organic solvents, are determined by their molecular structure. These properties are essential for predicting the behavior of these compounds in different chemical environments and for their application in various industrial processes.
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity patterns, including their role as intermediates in organic synthesis. Their behavior in reactions such as halogenation, coupling, and polymerization is of significant interest for developing new materials and chemicals with desired functionalities.
For more information and detailed insights into the chemical structure, synthesis, and properties of this compound and its derivatives, refer to the research conducted by McKague, Lough, & Chasse (2002) (source).
Scientific Research Applications
1. Utilization in Environmental Sustainability
Tribromoethylene's derivatives are explored for their role in environmental sustainability. For instance, the conversion of greenhouse gases into valuable fluorinated compounds is a significant area of research. This involves the transformation of trifluoromethane, a byproduct from polytetrafluoroethylene manufacture, into fluorinated compounds using a flow reactor setup. Such processes emphasize the importance of controlling environmental impact in chemical production (Musio, Gala, & Ley, 2018).
2. Biomedical Applications
In the biomedical field, this compound derivatives, such as Ultra-High-Molecular-Weight-Polyethylene (UHMWPE), are utilized for their high wear-resistance, ductility, and biocompatibility. UHMWPE is especially significant in creating durable implants for patients. Research has focused on improving its mechanical and tribological performance through various methods, including irradiation, surface modifications, and reinforcements (Hussain et al., 2020).
3. Surface Treatment for Medical Purposes
Surface treatment of polyethylene for medical applications is another area of research. Enhancing resistance to infections in polyethylene surfaces is achieved by treating them with antibacterial substances such as triclosan and chlorhexidine. This treatment has shown effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, which are critical in preventing infections in medical applications (Popelka et al., 2012).
4. Chemical Structural Analysis
The chemical structure of this compound's chlorination products, such as 1,1,2,2-tetrabromo-1-chloroethane, is vital for understanding its reactivity and potential applications. Research in this area includes the use of methods like X-ray crystallography and molecular computations to determine the stability and properties of these compounds (McKague, Lough, & Chasse, 2002).
5. Tribology and Polymer Research
This compound derivatives are also significant in tribology, the study of friction, lubrication, and wear. Research includes analyzing the tribological performance of polymers in various applications, such as air-conditioning, refrigeration, and bearings. This involves studying the impact of load, environmental pressure, and temperature on the performance of polymers like polyetheretherketone (PEEK), Polytetrafluoroethylene (PTFE), and aromatic thermosetting polyester (ATSP) (Nunez, Gheisari, & Polycarpou, 2019).
Safety and Hazards
Tribromoethylene is harmful if swallowed or in contact with skin . It causes skin irritation and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Mechanism of Action
Target of Action
Tribromoethylene is a bromoalkene and a trihaloethylene with the chemical formula C2HBr3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This compound can undergo reactions with various substances. For instance, it reacts with potassium hydroxide to yield dibromoacetylene via dehydrobromination . This reaction is analogous to the synthesis of dichloroacetylene from trichloroethylene
Biochemical Pathways
It’s known that this compound can react with nitric acid to form dibromoacetic acid
properties
IUPAC Name |
1,1,2-tribromoethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3/c3-1-2(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJKTHTULCNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044150 | |
Record name | Tribromoethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
598-16-3 | |
Record name | 1,1,2-Tribromoethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene tribromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromoethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, 1,1,2-tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tribromoethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromoethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE TRIBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C7807VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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